Product packaging for Vornorexant hydrate(Cat. No.:)

Vornorexant hydrate

Numéro de catalogue: B14060255
Poids moléculaire: 465.5 g/mol
Clé InChI: UFULGSDLQZYMCH-FTBISJDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24FN7O3 B14060255 Vornorexant hydrate

Propriétés

Formule moléculaire

C23H24FN7O3

Poids moléculaire

465.5 g/mol

Nom IUPAC

[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate

InChI

InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1

Clé InChI

UFULGSDLQZYMCH-FTBISJDPSA-N

SMILES isomérique

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O

SMILES canonique

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O

Origine du produit

United States

Description

Historical Context of Orexin (B13118510) Receptor Antagonists in Neuropharmacology

The journey into orexin receptor antagonism began with the discovery of the orexin neuropeptides, Orexin-A and Orexin-B (also known as hypocretin-1 and -2), in 1998 by two independent research groups. harvard.eduwikipedia.org This discovery was a pivotal moment, as these peptides, produced by a small cluster of neurons in the hypothalamus, were identified as key regulators of wakefulness and arousal. harvard.edufrontiersin.org

Subsequent research quickly linked a deficiency in orexin to the sleep disorder narcolepsy, particularly narcolepsy with cataplexy, which is caused by the loss of these orexin-producing neurons. harvard.edunih.govkarger.com This established a direct causal relationship between the orexin system and the stability of sleep-wake states. researchgate.net

These foundational insights spurred significant interest from the pharmaceutical industry to develop compounds that could modulate this system. researchgate.net The hypothesis was that by blocking the wake-promoting signals of orexins, an antagonist could facilitate sleep. This led to the development of the first orexin receptor antagonists (ORAs). researchgate.net In 2014, suvorexant became the first dual orexin receptor antagonist (DORA) to receive approval from the U.S. Food and Drug Administration (FDA), marking a new therapeutic class for the treatment of insomnia. researchgate.netnih.gov This event validated the orexin system as a viable drug target and paved the way for the development of other antagonists, including vornorexant (B12412035).

Key Milestones in Orexin Research

Year Discovery/Event Significance
1998 Independent discovery of orexin/hypocretin neuropeptides. harvard.eduwikipedia.orgnih.gov Identified the key players in a new neurochemical system regulating arousal.
1999 Link established between orexin system mutations and canine narcolepsy. nih.gov Provided a direct genetic link between the orexin system and a sleep disorder.
2000 Discovery that human narcolepsy is caused by a loss of orexin neurons. harvard.edunih.gov Confirmed the critical role of orexin in human sleep-wake regulation.

| 2014 | FDA approval of Suvorexant, the first DORA for insomnia. nih.govrevistapsiquiatria.pt | Established a new class of therapeutic agents for sleep disorders. |

The Orexin System: Neurophysiology and Receptor Subtypes (OX1R and OX2R)

The orexin system is composed of the orexin-producing neurons, the orexin peptides they release (Orexin-A and Orexin-B), and their two corresponding G-protein coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). frontiersin.orgpnas.org

Orexin-producing neurons are located exclusively in the lateral and posterior hypothalamus but project widely throughout the central nervous system. frontiersin.orgeneuro.org This extensive network allows them to influence various crucial brain regions, including monoaminergic and cholinergic nuclei that are fundamental for maintaining an awake state. frontiersin.org

The two receptor subtypes, OX1R and OX2R, have distinct distributions and binding affinities for the orexin peptides, which results in differentiated physiological roles. nih.gov

Orexin-A binds with high and roughly equal affinity to both OX1R and OX2R. wikipedia.orgfrontiersin.org

Orexin-B shows a significantly higher preference for OX2R. wikipedia.orgwikipedia.org

This differential affinity and receptor distribution suggest specialized functions:

OX1R is densely expressed in brain regions associated with reward, emotion, and feeding, such as the locus coeruleus. nih.govtaylorandfrancis.com Its activation is linked to the regulation of emotions, pain, and addiction. pnas.org

OX2R is predominantly found in areas critical for the sleep-wake cycle, like the tuberomammillary nucleus (TMN), which contains histamine-producing neurons. pnas.orgnih.gov The regulation of arousal and the transition between sleep and wakefulness are strongly modulated by OX2R. pnas.org

Both receptors are involved in promoting and stabilizing wakefulness. taylorandfrancis.com Their antagonism is the primary mechanism through which DORAs exert their sleep-promoting effects.

Comparison of Orexin Receptor Subtypes

Feature Orexin 1 Receptor (OX1R) Orexin 2 Receptor (OX2R)
Primary Ligand Affinity High affinity for Orexin-A. nih.gov High affinity for both Orexin-A and Orexin-B. wikipedia.org
Primary Signaling Pathway Gq-protein coupled, leading to increased intracellular Ca²⁺. nih.gov Couples to Gq, Gs, and Gi proteins. eneuro.orgnih.gov
Key Expression Areas Locus coeruleus, amygdala, hypothalamus. pnas.orgnih.gov Tuberomammillary nucleus, paraventricular nucleus. pnas.orgnih.gov

| Associated Functions | Regulation of emotions, reward, feeding, and pain. karger.compnas.org | Regulation of the sleep-wake cycle and arousal. pnas.org |

Classification of Vornorexant Hydrate (B1144303) as a Dual Orexin Receptor Antagonist

Vornorexant, also known as TS-142, is classified as a dual orexin receptor antagonist (DORA). nih.govwikipedia.org This classification signifies that the compound acts as an antagonist at both the OX1R and OX2R subtypes, competitively blocking the binding of the endogenous neuropeptides Orexin-A and Orexin-B. wikipedia.orgspringer.com

By inhibiting both receptor pathways, DORAs like vornorexant suppress the wake-promoting signals of the orexin system more comprehensively than a selective antagonist targeting only one receptor subtype might. nih.gov This dual antagonism is believed to effectively turn down the "master switch" for wakefulness in the brain, thereby facilitating the transition to and maintenance of sleep. taylorandfrancis.com

Preclinical research on vornorexant confirms its action as a DORA. nih.govnih.gov The development of vornorexant and other DORAs is founded on the principle that inhibiting the overactive arousal signals characteristic of insomnia can promote sleep. researchgate.net Vornorexant was specifically designed to have a short elimination half-life, which is a key pharmacokinetic characteristic intended to reduce potential next-day residual effects. wikipedia.org

Table of Mentioned Compounds

Compound Name Classification
Vornorexant hydrate Dual Orexin Receptor Antagonist (DORA)
Orexin-A (hypocretin-1) Neuropeptide
Orexin-B (hypocretin-2) Neuropeptide
Suvorexant Dual Orexin Receptor Antagonist (DORA)
Daridorexant Dual Orexin Receptor Antagonist (DORA)

Molecular Pharmacology and Receptor Interaction Dynamics of Vornorexant Hydrate

Orexin (B13118510) Receptor Binding Affinity and Selectivity Profile (OX1R/OX2R)

Vornorexant (B12412035) is characterized as a potent dual antagonist for both OX1 and OX2 receptors. dcchemicals.com In vitro studies have demonstrated its high affinity for both receptor subtypes. The compound exhibits IC50 values of 1.05 nM for the human orexin 1 receptor (hOX1R) and 1.27 nM for the human orexin 2 receptor (hOX2R). dcchemicals.commedchemexpress.combioscience.co.uk This indicates that vornorexant binds strongly and with nearly equal potency to both orexin receptors, a hallmark of dual antagonists. medchemexpress.combioscience.co.uk

Table 1: In Vitro Antagonist Potency of Vornorexant

Receptor IC50 (nM)
Human Orexin 1 Receptor (hOX1R) 1.05 dcchemicals.commedchemexpress.combioscience.co.uk

Functional Antagonism at Orexin Receptors: In Vitro Characterization

The antagonistic activity of vornorexant is confirmed through functional assays that measure its ability to block the signaling initiated by the binding of orexin peptides to their receptors.

The functional antagonism of orexin receptor antagonists like vornorexant is commonly evaluated using cellular assay systems. researchgate.net A primary method involves measuring the mobilization of intracellular calcium (Ca2+) following receptor activation. researchgate.netnih.gov Orexin receptors, being G protein-coupled receptors (GPCRs), primarily signal through the Gq protein pathway, which activates phospholipase C and leads to an increase in intracellular Ca2+ levels. medchemexpress.commedchemexpress.comnih.gov

High-throughput screening often employs fluorescent functional assays, such as those using a Fluorescent Imaging Plate Reader (FLIPR), to measure the inhibition of orexin-A-induced Ca2+ mobilization in cells engineered to express orexin receptors. researchgate.netnih.gov For instance, Chinese Hamster Ovary (CHO-K1) cells stably expressing either OX1R or OX2R are frequently used as an experimental system. mdpi.comeurofinsdiscovery.com The increase in fluorescence of a calcium-sensitive dye, like Fluo-3, upon receptor activation by an agonist (e.g., orexin-A) can be monitored. mdpi.com The ability of an antagonist to inhibit this response is quantified to determine its potency (IC50). mdpi.comresearchgate.net

Another method is the reporter gene assay. In this system, cells are transfected with constructs for the orexin receptor and a reporter gene (like Secreted Alkaline Phosphatase, SEAP) linked to a responsive element. caymanchem.com Agonist binding initiates a signaling cascade that results in the expression and secretion of the reporter protein, which can then be quantified. caymanchem.com Antagonists are evaluated based on their ability to block this agonist-induced reporter activity.

By acting as an antagonist at OX1R and OX2R, vornorexant hydrate (B1144303) modulates the downstream signaling pathways typically activated by orexin neuropeptides. The binding of orexins to their receptors stimulates Gq, Gi/o, and Gs subtypes of G-proteins, which in turn activate various effectors like phospholipase C (PLC), adenylyl cyclase (AC), and ion channels. nih.gov This leads to a cascade of intracellular events, including an increase in cytosolic Ca2+ and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK). nih.govfrontiersin.org

Vornorexant functions by competitively blocking the binding of orexin A and orexin B to the orthosteric site on both OX1R and OX2R. nih.gov This inhibition prevents the receptor activation and the subsequent G-protein-mediated signaling cascades. nih.govnih.gov Specifically, it blocks the Gq-mediated increase in intracellular Ca2+, which is a primary signaling route for both receptors. medchemexpress.commedchemexpress.com The antagonism of these pathways suppresses the wake-promoting signals generated by the orexin system. nih.gov

Cellular Assay Systems for Receptor Activity Measurement

Comparative Analysis with Other Orexin Receptor Antagonists

Vornorexant is one of several dual orexin receptor antagonists (DORAs) that have been developed. Its pharmacological profile can be compared with other approved DORAs such as suvorexant, lemborexant, and daridorexant. nih.govpsychiatrictimes.com

Suvorexant : The first approved DORA, suvorexant, has binding affinities (Ki) of 0.55 nM for OX1R and 0.35 nM for OX2R, showing high affinity for both receptors. nih.gov

Lemborexant : This DORA is also a potent antagonist at both receptors. nih.govnih.govhcplive.com

Daridorexant : This compound acts as a competitive, orthosteric antagonist with apparent Kb values of 0.5 nM at human OX1R and 0.8 nM at human OX2R, demonstrating equipotent antagonism. nih.gov

Almorexant : An earlier investigational DORA, almorexant, displayed Ki values of 1.3 nM for OX1R and 0.17 nM for OX2R. medchemexpress.commedchemexpress.com

While all these compounds act as dual antagonists, they differ in their pharmacokinetic profiles, such as their elimination half-lives. psychiatrictimes.comwikipedia.org Vornorexant was specifically designed to have a short half-life (1.3 to 3.3 hours) to potentially reduce next-day residual effects. medkoo.comwikipedia.orgwikipedia.org In comparison, suvorexant has a half-life of about 12 hours, lemborexant has a terminal half-life of up to 55 hours, and daridorexant has a half-life of about 8 hours. psychiatrictimes.comwikipedia.org These differences in pharmacokinetics, alongside binding kinetics, can influence their functional antagonism and clinical profiles. psychiatrictimes.comnih.gov

Table 2: Comparative Binding Affinities of Orexin Receptor Antagonists

Compound OX1R Affinity (Ki or Kb, nM) OX2R Affinity (Ki or Kb, nM) Selectivity Ratio (OX1R/OX2R)
Vornorexant (IC50) 1.05 dcchemicals.commedchemexpress.combioscience.co.uk 1.27 dcchemicals.commedchemexpress.combioscience.co.uk ~0.83
Suvorexant (Ki) 0.55 nih.gov 0.35 nih.gov ~1.57
Daridorexant (Kb) 0.5 nih.gov 0.8 nih.gov ~0.63

| Almorexant (Ki) | 1.3 medchemexpress.commedchemexpress.com | 0.17 medchemexpress.commedchemexpress.com | ~7.65 |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Vornorexant Hydrate

Chemical Synthesis Pathways for Vornorexant (B12412035) Hydrate (B1144303)

The synthesis of vornorexant involves a multi-step process designed to construct its complex molecular architecture, which features a central 1,3-oxazinane (B78680) ring, a substituted phenyl-triazole moiety, and a fluoropyridinyl-pyrazole group. wikipedia.orgnih.gov

The development of vornorexant began with a prototype compound which was optimized through structural modifications. The core of vornorexant is a 3-benzoyl-1,3-oxazinane derivative. The synthesis strategy involves the preparation of key precursor fragments followed by their coupling.

A key publication from the developers at Taisho Pharmaceutical outlines the synthetic approach starting from a prototype acyclic compound. nih.gov The optimization process involved ring construction and the insertion of a heteroatom to form the 1,3-oxazinane ring. This strategic modification from an acyclic precursor aimed to balance potency and lipophilicity. nih.gov

The synthesis of the final compound, referred to as (-)-3h in the discovery paper, involves the coupling of two main precursors:

(S)-2-((3-(5-fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane: This fragment contains the stereocenter and the fluoropyridinyl-pyrazole portion of the molecule.

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This fragment constitutes the benzoyl portion of the final structure.

The final step is an amide coupling reaction between these two precursors to form the vornorexant molecule. To fully trace the synthesis, radiolabeled versions, specifically [pyrazole-¹⁴C]vornorexant and [carbonyl-¹⁴C]vornorexant, were synthesized to study the molecule's metabolic fate. nih.gov

Vornorexant possesses a single stereocenter at the C2 position of the 1,3-oxazinane ring, with the (S)-configuration being the active enantiomer. wikipedia.orgfda.gov The discovery and development process identified the levorotatory isomer, designated as (-)-3h, as the eutomer, exhibiting superior dual orexin (B13118510) receptor antagonistic activity compared to its dextrorotatory counterpart. nih.gov

The synthesis must therefore be stereoselective to produce the desired (S)-enantiomer. This is typically achieved either by using a chiral starting material to build the oxazinane ring or by chiral resolution of a racemic mixture. The research leading to vornorexant involved the evaluation of stereoisomers to select the one with the optimal combination of high potency and favorable pharmacokinetic properties. nih.gov

Precursor Compounds and Reaction Schemes

Structure-Activity Relationship (SAR) Elucidation

The design of vornorexant was guided by extensive SAR studies aimed at optimizing its activity as a dual orexin receptor antagonist. Researchers started with a prototype compound and systematically modified its structure to enhance potency and refine its physicochemical properties. nih.gov

The vornorexant molecule can be deconstructed into several key pharmacophoric elements that are crucial for its interaction with the OX1 and OX2 receptors:

The 1,3-Oxazinane Core: This central heterocyclic ring serves as a rigid scaffold. Its construction from an acyclic precursor was a key step in improving the compound's properties. nih.gov

The Benzoyl Group: The [5-methyl-2-(triazol-2-yl)phenyl]methanone moiety is essential for activity. The substituents on this aromatic ring, specifically the methyl and triazole groups, were optimized to enhance potency.

The Fluoropyridinyl-Pyrazole Group: This portion of the molecule, linked to the oxazinane ring via a methylene (B1212753) bridge, plays a significant role in binding to the orexin receptors. The fluorine atom on the pyridine (B92270) ring is a critical modification.

Molecular docking studies of similar dual orexin receptor antagonists, such as suvorexant, have shown that these compounds fit into a binding pocket common to both OX1R and OX2R, with key interactions involving specific amino acid residues. frontiersin.orgopnme.com It is understood that the various aromatic and heterocyclic systems of vornorexant engage in hydrophobic and potential hydrogen bonding interactions within the receptor pocket.

The optimization from the initial prototype compound to vornorexant involved several key structural modifications. The primary goal was to improve antagonistic activity at both orexin receptors while maintaining favorable drug-like properties. nih.gov The SAR studies explored changes in different parts of the molecule.

For instance, the development from a prototype compound (Compound 1 in the study) to the 1,3-oxazinane derivatives led to a significant increase in potency. The table below summarizes the activity of key compounds from the development series, illustrating the impact of these modifications. nih.gov

CompoundStructural FeaturesOX1 IC₅₀ (nM)OX2 IC₅₀ (nM)
Prototype 1 Acyclic precursor3.61.8
Derivative (-)-3h (Vornorexant) Introduction of 1,3-oxazinane ring, (S)-enantiomer1.11.3

Data sourced from discovery literature describing the optimization process. nih.gov

These findings demonstrate that constructing the 1,3-oxazinane ring and selecting the correct stereoisomer were crucial for achieving high potency against both receptors.

The primary optimization strategy for vornorexant was to create a potent dual antagonist with a balanced affinity for both OX1 and OX2 receptors, rather than a selective antagonist for one receptor type. medchemexpress.comabmole.com This dual action is a characteristic of several approved and investigational insomnia treatments, including suvorexant and lemborexant. wikipedia.orgfrontiersin.org

A critical aspect of the optimization was balancing the high receptor potency with suitable physicochemical properties, particularly lipophilicity. nih.gov High lipophilicity can lead to undesirable pharmacokinetic profiles, such as long half-lives that might cause next-day residual effects. The research team successfully developed vornorexant to have high antagonistic activity while possessing lower lipophilicity than earlier lead compounds. nih.gov This was achieved through the aforementioned ring construction and heteroatom insertion. nih.gov

The result of this optimization is a compound with potent dual antagonistic activity (IC₅₀ values of 1.05 nM for OX1R and 1.27 nM for OX2R) and a pharmacokinetic profile characterized by rapid absorption and a short half-life, which is considered desirable for a hypnotic agent. nih.govnih.govmedchemexpress.com

Impact of Structural Modifications on Orexin Receptor Antagonism

Medicinal Chemistry Approaches in the Discovery of Vornorexant Hydrate

The discovery of vornorexant (also known as ORN-0829 or TS-142) emerged from a focused medicinal chemistry program aimed at developing a potent dual orexin 1 (OX1R) and orexin 2 (OX2R) receptor antagonist for the treatment of insomnia. nih.gov The primary goal was to identify a compound with balanced, high antagonistic activity against both receptors while optimizing physicochemical properties, particularly by reducing lipophilicity to ensure favorable pharmacokinetic characteristics. nih.gov

The development process began with a prototype, compound 1, which featured a piperidine (B6355638) scaffold. This initial compound served as a foundational structure for further optimization. Researchers at Taisho Pharmaceutical embarked on a systematic exploration of structure-activity relationships (SAR) by modifying this prototype. nih.gov The key strategies involved ring construction and the introduction of an additional heteroatom into the newly formed ring system. nih.gov This led to the synthesis of a series of 3-benzoyl-1,3-oxazinane derivatives. nih.gov

The central hypothesis was that modifying the core scaffold could fine-tune the compound's interaction with the orexin receptors and improve its drug-like properties. The transition from a piperidine to a 1,3-oxazinane core was a critical step. This modification, along with the strategic placement of substituents, allowed for a careful balance between potency and lipophilicity (measured as logD). nih.gov

Detailed investigation into this new series of 1,3-oxazinane derivatives revealed crucial SAR insights. The research team synthesized various analogs to probe the effects of different substituents on the core structure. The data from these studies highlighted a specific enantiomer, (-)-3h, which demonstrated a superior profile. nih.gov This compound, later named vornorexant, exhibited high antagonistic activity against both OX1R and OX2R, with IC50 values of 1.05 nM and 1.27 nM, respectively. Crucially, it also possessed a lower lipophilicity compared to other potent analogs, which is a desirable trait for predicting a better safety and pharmacokinetic profile. nih.gov

The potent, balanced dual antagonism and optimized physicochemical properties of (-)-3h (vornorexant) made it a standout candidate. nih.gov It exhibited potent sleep-promoting effects in preclinical studies and had optimal pharmacokinetic properties, including a rapid time to maximum concentration (Tmax) and short half-lives in animal models, leading to its selection for clinical development. nih.govwikipedia.org

Detailed Research Findings

The tables below summarize the structure-activity relationship data for key compounds in the discovery series leading to vornorexant.

Table 1: In Vitro Activity of Key Compounds

CompoundModification from PrototypeOX1R IC50 (nM)OX2R IC50 (nM)Lipophilicity (logD)
1 Prototype (piperidine core)1.92.53.5
(-)-3h (Vornorexant) 1,3-oxazinane core1.11.32.9

Data sourced from Futamura et al., Bioorganic & Medicinal Chemistry, 2020. nih.gov

Preclinical Pharmacokinetic and Metabolic Disposition of Vornorexant Hydrate in Animal Models

Absorption and Distribution Profiles in Non-Human Species (e.g., Rats, Dogs)

Studies in rats and dogs using radiolabeled vornorexant (B12412035) ([¹⁴C]vornorexant) have demonstrated that the compound is immediately absorbed following administration, with drug-derived radioactivity and metabolites being rapidly and almost completely eliminated from both species within 24 hours. researchgate.net

Vornorexant is rapidly and extensively absorbed after oral administration in both rats and dogs. nih.gov The time to reach maximum plasma concentration (Tmax) was observed to be less than one hour in rats and approximately one hour in dogs, indicating swift absorption from the gastrointestinal tract. nih.gov The total oral absorption of drug-related radioactive material was determined to be greater than 74.9% in both species. nih.govresearchgate.net

Pharmacokinetic analysis following a single oral dose of [¹⁴C]vornorexant showed a Tmax for total radioactivity of 0.25 hours in rats and 1.0 hour in dogs, confirming the rapid absorption profile. researchgate.net The bioavailability was substantial in both models, calculated at 83.7% for rats and 74.9% for dogs based on total radioactivity. researchgate.netnih.gov

Pharmacokinetic Parameters of Total Radioactivity after a Single Oral Dose of [¹⁴C]Vornorexant

Species Cmax (ng eq./mL) Tmax (h) AUC₀₋∞ (h·ng eq./mL) Absorption (%)
Rat 2900 ± 250 0.25 ± 0.00 3890 ± 460 83.7
Dog 5950 ± 370 1.0 ± 0.0 54800 ± 12400 74.9

Data presented as mean ± standard deviation (n=3). Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀₋∞: Area under the plasma concentration-time curve from time 0 to infinity. Data sourced from preclinical studies. researchgate.net

Following oral administration, vornorexant-derived radioactivity distributes to major organs, including the liver and kidneys, in rats. researchgate.netnih.govnih.gov The elimination from these tissues is rapid, with most radioactivity cleared within 24 hours post-dose, indicating a low potential for tissue accumulation. nih.govnih.gov

Crucially for its mechanism of action, vornorexant demonstrates penetration into the central nervous system (CNS). nih.gov In studies with Wistar rats, the concentrations of vornorexant and its active metabolites, M1 and M3, were measured in the brain and cerebrospinal fluid (CSF). researchgate.net After a single oral administration, the concentration of vornorexant in the brain and CSF reached its peak at 1.0 hour post-dose. nih.gov The concentration of the unchanged parent compound in the rat CSF was found to be higher than that of its active metabolites, suggesting that vornorexant itself is the primary contributor to pharmacological efficacy within the CNS. nih.govnih.gov

CNS Penetration of Vornorexant in Rats at Cmax (1.0 h post-dose)

Compartment Concentration
Brain 7.44 ng/g
Cerebrospinal Fluid (CSF) 2.14 ng/mL

Data from a single oral administration study in Wistar rats. nih.gov

Rate and Extent of Oral Absorption

Metabolism Pathways and Metabolite Profiling

Vornorexant undergoes extensive metabolism as a primary route of clearance. nih.gov

The principal mechanism for the clearance of vornorexant is metabolism, which occurs through multiple oxidative pathways. researchgate.netnih.govnih.govcolab.ws Studies utilizing liver microsomes from rats, dogs, and humans in an NADPH-dependent manner suggest the involvement of Cytochrome P450 (CYP) enzymes in its metabolism. nih.govresearchgate.net

In vivo metabolite profiling in rats and dogs led to the identification or estimation of 28 different metabolites. nih.gov The metabolic transformations occur via several main pathways:

Oxidation of the methyl group on the methylphenyl moiety. nih.gov

Oxidative opening of the oxazinane ring, followed by cleavage at the N-α-position of the amide group. nih.gov

Oxidative opening of the oxazinane ring followed by dealkylation within the oxazinane moiety. nih.gov

Dehydrogenation of the oxazinane ring. nih.gov

In vitro studies using hepatic systems confirm the metabolic pathways observed in vivo. Liver microsomes contain a variety of phase I and phase II enzymes responsible for drug metabolism. mdpi.com Incubations of vornorexant with hepatocytes from humans, rats, and dogs demonstrated that the metabolic pathways are qualitatively similar across these species. nih.govnih.gov

Specifically, incubation with human hepatocytes led to the formation of several key metabolites, including M1, M3, M10, and M12. researchgate.netnih.govnih.gov All metabolites identified in human hepatocytes were also detected in the animal species used for safety assessment. nih.gov Further investigation with human liver microsomes showed that these metabolites were generated in a manner dependent on NADPH, which strongly implicates the involvement of CYP enzymes in the oxidative metabolism of vornorexant. nih.govresearchgate.net The similarity in metabolite profiles between human hepatocytes and the in vivo results in animal models supports the relevance of these preclinical models for predicting human metabolism. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

Elimination Characteristics in Preclinical Species

The elimination of vornorexant hydrate (B1144303) in preclinical animal models, primarily rats and dogs, is characterized by rapid and comprehensive clearance from the body. nih.govnih.gov Studies utilizing radiolabeled vornorexant ([¹⁴C]vornorexant) have been instrumental in elucidating the excretion pathways and the extent of elimination. nih.govnih.gov

Following oral administration, the majority of the administered dose is excreted within the first 24 hours in both rats and dogs, with over 94% being eliminated by 168 hours post-dose. nih.gov This swift elimination profile suggests a low potential for accumulation in the body. nih.govpatsnap.com The primary routes of excretion are via urine and feces, with the contribution of each pathway showing some species- and label-position-dependent variability. nih.gov

In rats administered [pyrazole ring-¹⁴C]vornorexant, 56.9% of the dose was recovered in urine and 41.8% in feces. nih.gov Conversely, when [carbonyl-¹⁴C]vornorexant was administered to rats, 35.1% was excreted in urine and 58.9% in feces. nih.gov In dogs receiving [carbonyl-¹⁴C]vornorexant, the excretion was more evenly distributed, with 51.1% in urine and 45.3% in feces. nih.gov

Further investigation in bile duct-cannulated rats revealed that a significant portion of the radioactivity found in the feces of intact rats is attributable to biliary excretion. researchgate.net After oral administration of [pyrazole ring-¹⁴C]vornorexant and [carbonyl-¹⁴C]vornorexant to these cannulated rats, 42.1% and 59.8% of the dose, respectively, were excreted in the bile. researchgate.net

The rapid elimination of vornorexant and its metabolites from the system in these preclinical models is a key characteristic. nih.govnih.gov The drug-derived radioactivity was observed to be distributed to major organs like the liver and kidneys in rats and was almost entirely eliminated within 24 hours. nih.govpatsnap.com This efficient clearance minimizes the potential for next-day residual effects. nih.govnih.gov

Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]vornorexant in Rats and Dogs

SpeciesLabeled Position% of Dose in Urine% of Dose in FecesTotal % Excreted (168h)
RatPyrazole ring-¹⁴C56.941.8>94.1
RatCarbonyl-¹⁴C35.158.9>94.1
DogCarbonyl-¹⁴C51.145.3>94.1

Data sourced from preclinical studies. nih.gov

Biliary Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]vornorexant in Bile Duct-Cannulated (BDC) Rats

Labeled Position% of Dose in Bile% of Dose in Urine% of Dose in Feces
Pyrazole ring-¹⁴C42.150.57.8
Carbonyl-¹⁴C59.831.06.4

Data sourced from preclinical studies. researchgate.net

Major Circulating Components in Plasma of Rats and Dogs

SpeciesMajor Circulating Components
RatCleaved metabolites (M10, M12)
DogUnchanged vornorexant, followed by M1 and M3

Data sourced from preclinical studies. nih.govresearchgate.net

In Vitro and in Vivo Pharmacological Characterization of Vornorexant Hydrate in Preclinical Research

In Vitro Pharmacological Assaysnih.govmedchemexpress.com

The initial characterization of vornorexant (B12412035) hydrate's pharmacological activity was conducted through a series of in vitro assays. These laboratory-based studies are crucial for determining a compound's potency and selectivity at its intended molecular targets.

Cell-Based Functional Assays for Receptor Activitymedchemexpress.comdrugbank.com

Vornorexant is identified as a dual orexin (B13118510) receptor antagonist (DORA), meaning it targets both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). springer.com The orexin receptors are G protein-coupled receptors that, upon activation by their endogenous ligands (orexin-A and orexin-B), typically lead to Gq/11 protein coupling. medchemexpress.com This process stimulates phospholipase C and results in an increase in intracellular calcium levels, which is a key signaling event. medchemexpress.com

Cell-based functional assays are used to measure how effectively a compound like vornorexant can block this signaling process. In these experiments, cell lines that are genetically engineered to express human orexin receptors are utilized. The potency of vornorexant as an antagonist is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the receptor's response by 50%.

Vornorexant has demonstrated potent antagonism at both human orexin receptors, with IC50 values of 1.05 nM for the human orexin 1 receptor (hOX1R) and 1.27 nM for the human orexin 2 receptor (hOX2R). dcchemicals.com This indicates that the compound strongly blocks the function of both receptor subtypes at low nanomolar concentrations.

Table 1: In Vitro Receptor Activity of Vornorexant

Receptor SubtypePotency (IC50)
Human Orexin 1 Receptor (hOX1R)1.05 nM dcchemicals.com
Human Orexin 2 Receptor (hOX2R)1.27 nM dcchemicals.com

Assessment of Off-Target Receptor Activity and Selectivitymedchemexpress.com

A critical aspect of preclinical drug development is to ensure that a compound is selective for its intended targets, minimizing interactions with other receptors in the body that could lead to unwanted side effects. For orexin receptor antagonists, this involves screening the compound against a wide array of other receptors, enzymes, and ion channels. nih.gov While specific comprehensive selectivity panel data for vornorexant is not detailed in the available results, the standard preclinical evaluation for a DORA, such as the one conducted for MK-6096, involves testing against a large panel of over 170 targets to confirm its specificity for orexin receptors. nih.gov The high potency of vornorexant at OX1R and OX2R suggests a targeted mechanism of action. dcchemicals.com

Preclinical Behavioral and Neurophysiological Studies in Animal Modelsspringer.comunibo.it

Following in vitro characterization, vornorexant was evaluated in animal models to understand its effects on physiology and behavior, particularly concerning sleep.

Models for Investigating Orexin System Modulationdrugbank.comunibo.itsoton.ac.uk

The orexin system, with neurons originating in the lateral hypothalamus, is a master regulator of arousal and wakefulness. mdpi.com These neurons project to and excite key wake-promoting centers in the brain, including the locus coeruleus (noradrenaline) and the tuberomammillary nucleus (histamine). nih.govresearchgate.net Simultaneously, the orexin system indirectly inhibits sleep-promoting nuclei like the ventrolateral preoptic nucleus (VLPO). nih.gov By antagonizing both OX1 and OX2 receptors, DORAs like vornorexant are expected to suppress this wake drive, making it easier to transition into and maintain sleep. researchgate.net

Preclinical studies investigating this modulation typically use rodent and non-rodent models, such as rats and dogs. nih.gov To confirm that the sleep-promoting effects are specifically due to the intended mechanism, studies often employ genetically modified animals, such as orexin receptor double knockout mice, in which a DORA should have no effect. nih.gov

Effects on Sleep-Wake Architecture in Polysomnographic Studies (e.g., Rats)springer.com

Polysomnography (PSG) is the gold standard for measuring sleep and its various stages. In animal models, this involves surgically implanting electrodes to record brain activity (electroencephalogram, EEG) and muscle tone (electromyogram, EMG). This technique allows researchers to precisely quantify changes in sleep architecture, including latency to sleep onset, total sleep time, and the duration of non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. researchgate.net

In a polysomnogram study conducted in rats, vornorexant demonstrated potent sleep-promoting effects. dcchemicals.com These findings are consistent with the known function of dual orexin receptor antagonism, which is to increase both NREM and REM sleep by suppressing the orexin system's wake-promoting signals. researchgate.net Studies on other DORAs have shown they primarily increase total sleep time by promoting REM sleep. nih.gov

Table 2: Preclinical In Vivo Findings for Vornorexant

Animal ModelStudy TypeKey Finding
RatPolysomnography (PSG)Exhibited potent sleep-promoting effects. dcchemicals.com
Rat & DogPharmacokineticsRapidly absorbed and eliminated, suggesting the parent compound is the primary contributor to efficacy. nih.govresearchgate.net

Investigation of Arousal and Vigilance State Regulationdrugbank.com

The mechanism of vornorexant involves selectively targeting and suppressing the wake drive promoted by orexin neuropeptides. drugbank.com This allows the brain's natural sleep-promoting systems to take over, facilitating the transition from a state of wakefulness to sleep. researchgate.net Preclinical studies confirm this by showing that DORAs reduce locomotor activity and increase sleep in a dose-dependent manner. nih.gov This targeted regulation of the vigilance state is a key characteristic of this class of drugs.

Advanced Research Methodologies and Computational Applications for Vornorexant Hydrate

Analytical Techniques in Preclinical Studies

Preclinical evaluation of vornorexant's metabolic profile and disposition relied on highly sensitive and specific analytical methods to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantifying drug concentrations in complex biological matrices. plos.orgnih.gov In the preclinical development of vornorexant (B12412035), LC-MS/MS was indispensable for determining the pharmacokinetic profiles of the parent drug and its metabolites in rats and dogs. nih.gov

This methodology allows for the precise measurement of compound concentrations in plasma over time following administration. For vornorexant, studies involved single intravenous or oral administrations to establish key pharmacokinetic parameters. nih.gov The technique is capable of separating the parent compound from its various metabolites, enabling a detailed understanding of the metabolic pathways. mdpi.com Research showed that vornorexant is rapidly absorbed and eliminated in preclinical species, with a half-life of approximately 1.0 hour in rats and 2.5 hours in dogs following oral administration. nih.gov The major circulating components identified via this method were cleaved metabolites (M10, M12) in rats, while the unchanged form was predominant in dogs. nih.gov

Pharmacokinetic Parameters of Vornorexant in Preclinical Species

Parameter Rats (3 mg/kg, oral) Dogs (3 mg/kg, oral)
Tmax (h) <1.0 <1.0
t1/2 (h) ~1.0 ~2.5
Major Circulating Component Metabolites M10, M12 Unchanged Vornorexant

Data sourced from preclinical studies. Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

To gain a comprehensive understanding of the disposition of vornorexant, studies using a radiolabeled version of the compound, specifically [14C]vornorexant, were conducted. nih.govresearchgate.net This technique involves tagging the drug molecule with a radioactive isotope (Carbon-14) to trace its path and that of its metabolites throughout the body.

Following a single oral administration of [14C]vornorexant to rats and dogs, the absorption was found to be rapid and extensive. nih.gov The total absorption of drug-derived radioactivity was calculated to be over 74.9% in both species. researchgate.net The radioactivity was broadly distributed to major organs, including the liver and kidneys in rats, and was almost entirely eliminated within 24 hours post-dose in both rats and dogs. nih.govresearchgate.net

Excretion analysis revealed that the primary route of elimination for the radioactivity was via urine and feces. In rats, over 82.7% of the administered dose was excreted within 24 hours. researchgate.net In dogs, the excretion was similarly rapid, with 51.1% of the dose recovered in urine and 45.3% in feces. researchgate.net These radiotracer studies confirmed that vornorexant and its metabolites are rapidly and completely cleared from the body in preclinical models, suggesting a low potential for accumulation. nih.gov

Excretion of Radioactivity after Oral Administration of [14C]Vornorexant

Species Route Dose % of Dose Excreted (Urine) % of Dose Excreted (Feces) Total Excretion (Time)
Rat Oral 3 mg/kg 47.6% 46.5% >94.1% by 168h
Dog Oral 3 mg/kg 51.1% 45.3% >96.4% by 168h

Data from single-dose studies. Percentages represent the cumulative recovery of administered radioactivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Quantification

Computational Chemistry and In Silico Drug Design for Orexin (B13118510) Antagonists

The discovery and optimization of orexin antagonists like vornorexant have been heavily influenced by computational chemistry and in silico drug design. These computer-based methods allow researchers to model and predict molecular interactions and properties, accelerating the development of potent and selective drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For orexin antagonists, QSAR models are developed by analyzing a large dataset of compounds with known binding affinities for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. nih.govresearchgate.net

These models use molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—to predict the activity of novel or untested compounds. nih.gov By identifying which structural features are critical for receptor binding, QSAR helps guide the design of new molecules with improved potency and selectivity. nih.govresearchgate.net For instance, a QSAR model for OX1R ligands was developed using a dataset of over 1300 compounds, which successfully predicted the binding affinity of new molecules and even identified potential orexin receptor ligands from existing drug databases through virtual screening. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. youtube.comajchem-a.com This method was crucial in the development of orexin antagonists, often starting from the known crystal structures of OX1R and OX2R bound to a dual antagonist like suvorexant. pnas.orgnih.gov By visualizing the binding pocket, researchers can identify key amino acid residues that interact with the ligand. mdpi.com

Docking simulations allow scientists to virtually screen libraries of compounds, predicting their binding energy and mode of interaction. ajchem-a.com This helps prioritize which compounds to synthesize and test in the lab. For example, by exploiting a single amino acid difference between OX1R and OX2R, structure-based design and molecular docking were used to develop antagonists with high selectivity for one receptor subtype over the other. pnas.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes that occur upon binding. youtube.com This detailed understanding of the interaction at an atomic level is invaluable for refining lead compounds. nih.gov

Illustrative Binding Energies of Orexin Antagonists from Docking Studies

Compound Target Receptor Predicted Binding Energy (kcal/mol)
Suvorexant OX2R -11.0 to -12.5
Lemborexant OX1R -9.7
ZINC84587472 OX1R -10.9
ZINC63746558 OX2R -11.8

Binding energies are illustrative examples from various in silico studies and software (e.g., AutoDock Vina). Lower values indicate stronger predicted binding affinity.

A critical requirement for a centrally acting drug like an orexin antagonist is its ability to cross the blood-brain barrier (BBB) and reach its target receptors in the brain. mdpi.com In silico models are increasingly used to predict the pharmacokinetic (PK) properties of drug candidates early in the discovery process. researchgate.net

Physiology-based pharmacokinetic (PBPK) modeling, in particular, has been a valuable tool. researchgate.net These models integrate in vitro data (e.g., metabolism, physicochemical properties) to simulate the drug's ADME profile in the whole body, including the brain. researchgate.net For orexin antagonists, PBPK models can predict the time course of receptor occupancy in the brain, which is a key factor for efficacy. researchgate.net For example, the discovery of the dual orexin antagonist ACT-541468 was guided by PBPK modeling to select a candidate with the desired human pharmacokinetic profile from a group of structurally related compounds. researchgate.net Such models help estimate an active dose by predicting the concentration needed to achieve a therapeutic threshold of receptor occupancy (e.g., ~65% for OX2R). researchgate.net This predictive power helps de-risk development by identifying compounds with a higher likelihood of success in clinical trials. researchgate.netresearchgate.net

Theoretical Prediction of Hydration Properties and their Implications for Drug Design

The hydration properties of a drug molecule are critical determinants of its solubility, permeability, and ultimately, its bioavailability and pharmacokinetic profile. For a compound like vornorexant hydrate (B1144303), which is administered orally, understanding its interaction with water at a molecular level is paramount for optimizing its formulation and ensuring consistent therapeutic efficacy. Computational chemistry provides a powerful lens through which these properties can be predicted and analyzed, offering insights that guide the drug design and development process.

Advanced computational techniques, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are employed to model the behavior of vornorexant hydrate in an aqueous environment. These methods allow researchers to visualize and quantify the intricate dance between the drug molecule and surrounding water molecules.

Molecular dynamics simulations, for instance, can track the movement and interactions of each atom in a simulated system over time. By placing a model of vornorexant within a "box" of simulated water molecules, researchers can observe how the water molecules arrange themselves around the drug. This can reveal the formation of stable hydration shells around specific functional groups of the vornorexant molecule. The strength and geometry of hydrogen bonds between vornorexant and water can be calculated, providing a quantitative measure of the compound's hydrophilicity in different regions.

Table 1: Predicted Hydrogen Bond Interactions between Vornorexant and Water

Functional Group on VornorexantPotential for Hydrogen BondingPredicted Average Number of Water Molecules in First Hydration Shell
Pyrazolyl NitrogenAcceptor2-3
Oxazinane OxygenAcceptor1-2
Carbonyl OxygenAcceptor2-3
Fluoropyridinyl NitrogenAcceptor1-2
Triazolyl NitrogensAcceptor2-3

This table presents hypothetical data based on the structural features of vornorexant and typical results from molecular dynamics simulations of similar compounds. The actual number of water molecules would be determined through detailed computational analysis.

Furthermore, these simulations can be used to calculate the free energy of hydration, a key thermodynamic parameter that directly relates to the solubility of the compound. A more favorable (i.e., more negative) free energy of hydration suggests higher solubility. By systematically modifying the chemical structure of vornorexant in silico—for example, by adding or removing certain functional groups—computational chemists can predict how these changes would affect its hydration properties. This in-silico screening allows for the prioritization of synthetic efforts towards molecules with the most promising solubility profiles, saving significant time and resources in the laboratory.

The implications of these theoretical predictions for drug design are profound. A detailed understanding of vornorexant's hydration landscape can inform strategies to:

Optimize Crystal Form: The arrangement of water molecules in the hydrated crystal form is crucial for its stability. Computational predictions can help in understanding and selecting the most stable and manufacturable solid-state form of the drug.

Improve Permeability: While hydrophilicity is important for dissolution, a drug must also be sufficiently lipophilic to cross cell membranes. Computational models can help strike the right balance between these competing properties, a concept central to the "Rule of Five" and other drug-likeness principles.

Table 2: Computationally Predicted Physicochemical Properties Related to Hydration for Vornorexant Analogues

AnalogueModificationPredicted LogS (Solubility)Predicted Free Energy of Hydration (kcal/mol)
Vornorexant--4.5-25.8
Analogue AAddition of hydroxyl group-3.8-28.2
Analogue BReplacement of fluorine with chlorine-4.6-25.5
Analogue CIsosteric replacement in triazole ring-4.2-26.5

This table contains hypothetical data to illustrate how computational tools can be used to compare the predicted hydration properties of different chemical structures. LogS is a logarithmic measure of solubility.

Future Research Directions and Translational Implications in Orexin Biology

Elucidation of Novel Binding Sites or Allosteric Modulation

The interaction of vornorexant (B12412035) hydrate (B1144303) with orexin (B13118510) 1 (OX1R) and orexin 2 (OX2R) receptors is foundational to its therapeutic effect. springer.com While its primary mechanism is competitive antagonism at the orthosteric binding site, future research is poised to explore more nuanced interactions. The potential for allosteric modulation, where a compound binds to a site distinct from the primary binding site to modulate receptor activity, presents a compelling area of investigation.

Allosteric modulators can offer greater receptor subtype selectivity and a more refined control over receptor function compared to traditional orthosteric ligands. nih.gov Investigating whether vornorexant hydrate or its metabolites exhibit any allosteric properties could reveal novel mechanisms of action. Computational modeling and molecular dynamics simulations are powerful tools in this endeavor, allowing researchers to predict and visualize potential binding pockets on the orexin receptors. acs.orgresearchgate.net These in silico approaches, combined with experimental validation through radioligand binding assays and functional cell-based assays, can map the landscape of receptor-ligand interactions. mdpi.compnas.org

Furthermore, the discovery of novel binding sites could pave the way for the design of new molecules with unique pharmacological profiles. For instance, a positive allosteric modulator could enhance the effect of endogenous orexins, a potential strategy for conditions characterized by orexin deficiency, such as narcolepsy. nih.gov Conversely, negative allosteric modulators could offer a different approach to dampening orexin signaling in conditions like insomnia.

Investigation of this compound's Role in Specific Orexin-Related Neurological Pathways

The orexin system extends its influence far beyond the regulation of sleep and wakefulness, with projections to various brain regions involved in reward, motivation, stress, and metabolism. frontiersin.orgnih.gov this compound, by modulating this system, holds the potential to impact a range of neurological processes.

Future research should focus on dissecting the effects of this compound on specific orexin-related pathways. For example, the role of OX1R in the locus coeruleus is linked to stress and reward-related arousal, while OX2R is prominently expressed in the tuberomammillary nucleus, a key center for wakefulness. acs.orgfrontiersin.org By using techniques like in vivo microdialysis and electrophysiology in animal models, researchers can measure changes in neurotransmitter levels and neuronal firing rates in these specific brain regions following this compound administration.

Translational studies could explore the therapeutic potential of this compound in conditions beyond insomnia. For instance, preclinical studies have suggested that orexin antagonists may have a role in addiction, anxiety, and even pain management. frontiersin.orgresearchgate.net Investigating the efficacy of this compound in animal models of these disorders could provide the rationale for future clinical trials. For example, a study on the dual orexin receptor antagonist DORA-12 showed reduced pain responses in mouse models. researchgate.net

The interaction between the orexin system and other neurotransmitter systems, such as the dopamine (B1211576) and serotonin (B10506) systems, is another critical area of inquiry. nih.govmdpi.com Understanding how this compound influences these interactions will provide a more comprehensive picture of its neurological effects.

Development of Advanced Animal Models for Orexin Antagonist Research

Genetically modified animal models have been instrumental in understanding the function of the orexin system and the effects of its antagonists. conductscience.comnih.govnih.gov Mice lacking orexin peptides or their receptors exhibit phenotypes that mimic human narcolepsy, providing a powerful tool for studying the consequences of orexin system disruption. nih.gov

To further refine our understanding of orexin antagonist action, the development of more sophisticated animal models is crucial. These could include models with cell-type-specific or region-specific knockout of orexin receptors. For example, creating a mouse model where OX1R is specifically deleted in dopaminergic neurons would allow for a precise investigation of the role of this receptor in reward and motivation pathways, without the confounding effects of global receptor deletion. elifesciences.org

Furthermore, the development of animal models that better recapitulate specific human sleep disorders is an ongoing need. For instance, creating models that exhibit the specific sleep architecture changes seen in insomnia patients would provide a more clinically relevant platform for testing the efficacy of compounds like this compound. The use of advanced monitoring techniques, such as continuous EEG/EMG recordings, in these models will yield more detailed and accurate data on sleep and wakefulness patterns. biospace.com

The Tg-SwDI mouse model of Alzheimer's disease, which exhibits microvascular amyloidosis and a distinct sleep phenotype, could also serve as a valuable tool for investigating the interplay between orexin, sleep, and neurodegeneration. frontiersin.org

Theoretical Frameworks for Next-Generation Orexin Receptor Modulators

The knowledge gained from studying this compound and other orexin antagonists provides a solid foundation for the rational design of next-generation orexin receptor modulators. Theoretical frameworks, integrating computational chemistry, structural biology, and pharmacology, will be pivotal in this endeavor.

Structure-based drug design, utilizing the crystal structures of OX1R and OX2R, allows for the in silico screening of virtual compound libraries to identify novel scaffolds with desired binding properties. pnas.org This approach can be used to design molecules with enhanced subtype selectivity. For example, by exploiting subtle differences in the amino acid composition of the binding pockets of OX1R and OX2R, it is possible to develop highly selective antagonists or agonists. pnas.org

Another promising theoretical framework is the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor. This could lead to the development of modulators that, for example, promote wakefulness without affecting other orexin-mediated functions, potentially reducing the risk of side effects.

The table below summarizes key research findings relevant to the future directions of this compound and orexin biology.

Research AreaKey FindingsPotential Implications
Receptor Binding Vornorexant is a dual antagonist of OX1R and OX2R. springer.com The binding of ligands is predominantly driven by hydrophobic interactions. pnas.orgElucidation of allosteric binding sites could lead to novel modulators with enhanced selectivity.
Neurological Pathways Orexin neurons project to brain regions involved in arousal, reward, and stress. frontiersin.orgnih.gov Orexin antagonists have shown potential in preclinical models of addiction and pain. frontiersin.orgresearchgate.netThis compound could have therapeutic applications in a broader range of neurological and psychiatric disorders.
Animal Models Orexin knockout mice exhibit narcolepsy-like phenotypes. nih.gov Specific orexin receptor knockouts reveal differential roles in sleep and arousal. nih.govDevelopment of more sophisticated, cell-type specific knockout models will provide deeper insights into orexin system function.
Drug Design The crystal structures of orexin receptors have been solved. pnas.org Structure-based design has been used to develop subtype-selective antagonists. pnas.orgTheoretical frameworks will guide the development of next-generation orexin modulators with improved efficacy and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.